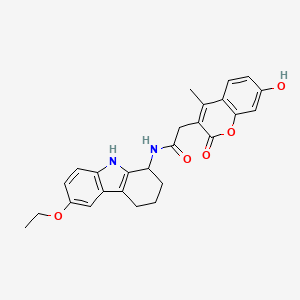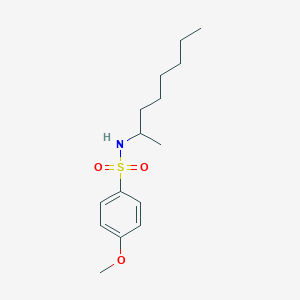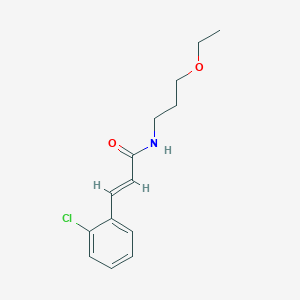![molecular formula C25H23N3O6S B11016241 Ethyl [2-({[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11016241.png)
Ethyl [2-({[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [2-({[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a tetrahydroisoquinoline core, and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole moiety, followed by the construction of the tetrahydroisoquinoline core. The final steps involve the formation of the thiazole ring and the esterification to yield the ethyl acetate derivative. Common reagents used in these steps include palladium catalysts, sodium hydride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Ethyl [2-({[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
科学研究应用
Ethyl [2-({[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals
作用机制
The mechanism of action of Ethyl [2-({[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
相似化合物的比较
Similar Compounds
- Ethyl 2-{[(2E)-3-(1,3-benzodioxol-5-yl)-2-propenoyl]amino}-4-(4-bromophenyl)-3-thiophenecarboxylate
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
Ethyl [2-({[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its combination of a benzodioxole moiety, a tetrahydroisoquinoline core, and a thiazole ring. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
属性
分子式 |
C25H23N3O6S |
|---|---|
分子量 |
493.5 g/mol |
IUPAC 名称 |
ethyl 2-[2-[[3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C25H23N3O6S/c1-3-32-20(29)11-15-12-35-25(26-15)27-23(30)21-16-6-4-5-7-17(16)24(31)28(2)22(21)14-8-9-18-19(10-14)34-13-33-18/h4-10,12,21-22H,3,11,13H2,1-2H3,(H,26,27,30) |
InChI 键 |
KFJHJPXXNCATDT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-hydroxy-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B11016161.png)
![Methyl 3-{[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11016167.png)

![N-[2-(4-methoxyphenyl)-2-oxoethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11016182.png)
![ethyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11016183.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016188.png)
![2-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11016194.png)
![2-[(2-methoxyethyl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11016208.png)
![trans-4-[({[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11016215.png)
![1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016233.png)

![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]butanamide](/img/structure/B11016255.png)

